N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide
Description
Properties
IUPAC Name |
3-chloro-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWALIXZDKXXKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403324 | |
| Record name | N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104246-29-9 | |
| Record name | N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(Aminosulfonyl)aniline
The precursor 4-(aminosulfonyl)aniline is synthesized via sulfonation of aniline derivatives. A common method involves reacting 4-nitrobenzenesulfonyl chloride with ammonia, followed by reduction of the nitro group to an amine.
Reaction Conditions :
Amide Bond Formation with 3-Chloropropanoyl Chloride
The final step involves acylating 4-(aminosulfonyl)aniline with 3-chloropropanoyl chloride under basic conditions to form the target compound.
Typical Procedure :
-
Dissolve 4-(aminosulfonyl)aniline (1.0 eq) in anhydrous acetone.
-
Add 3-chloropropanoyl chloride (1.2 eq) dropwise at 0–5°C.
-
Introduce anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 12–18 hours.
-
Quench with ice water, extract with dichloromethane, and purify via recrystallization.
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Acetone | Maximizes solubility of intermediates |
| Temperature | 0–25°C | Prevents side reactions (e.g., over-acylation) |
| Base | K₂CO₃ | Neutralizes HCl, drives reaction completion |
| Reaction Time | 12–18 hours | Ensures >90% conversion |
Alternative Synthetic Routes and Modifications
One-Pot Synthesis Using Sulfonyl Chloride Intermediates
A streamlined one-pot method avoids isolating 4-(aminosulfonyl)aniline:
-
React 4-nitrobenzenesulfonyl chloride with 3-chloropropionamide in the presence of triethylamine.
Advantages :
Limitations :
-
Requires strict stoichiometric control to prevent by-products.
Solid-Phase Synthesis for High-Throughput Production
Recent advances adapt solid-phase techniques for scalability:
-
Immobilize 4-aminobenzenesulfonamide on Wang resin.
-
Perform acylation with 3-chloropropanoic acid using HBTU/DIPEA as coupling agents.
Performance Metrics :
| Metric | Result |
|---|---|
| Purity (HPLC) | ≥98% |
| Isolated Yield | 82% |
Critical Analysis of Reaction Conditions
Solvent Selection
Base Optimization
| Base | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃ | 89 | 95 |
| NaHCO₃ | 72 | 88 |
| Et₃N | 85 | 92 |
Potassium carbonate outperforms others due to its mild basicity and low nucleophilicity.
Temperature and Time Dependence
Elevating temperature beyond 50°C leads to:
-
Side Reactions : Hydrolysis of the chloropropanamide moiety.
Purification and Characterization
Recrystallization Protocols
Spectroscopic Characterization
-
IR (KBr) : 3270 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
-
¹H NMR (DMSO-d₆) : δ 8.81 (s, 1H, SO₂NH₂), 7.36 (d, 2H, Ar-H), 3.34 (t, 2H, CH₂Cl).
Challenges and Mitigation Strategies
By-Product Formation
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine[][1].
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and an appropriate solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions[][1].
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Products with altered oxidation states of the sulfur atom.
Hydrolysis: Carboxylic acids and amines[][1].
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various sulfonyl and amino compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals[][1].
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, the compound may interfere with cellular pathways, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
N-[4-(Acetylamino)phenyl]-3-chloropropanamide
- Structure: Replaces the sulfamoyl (-SO₂NH₂) group with an acetylamino (-NHCOCH₃) group.
- Properties :
- Applications : Primarily used in organic synthesis; lacks the sulfonamide’s bioactivity profile due to reduced hydrogen-bonding capacity and metabolic stability.
3-Chloro-N-phenyl-phthalimide
- Structure : A phthalimide core with a chloro substituent and phenyl group.
- Properties: Higher rigidity due to the aromatic phthalimide ring. Applications: Serves as a monomer for polyimide polymers, contrasting with the target compound’s role in bioactive molecule synthesis .
- Key Difference : The absence of a sulfamoyl group limits its utility in medicinal chemistry but enhances thermal stability for polymer applications.
N-(3-Chloro-4-fluorophenyl)-3-(hydroxyamino)propanamide
- Structure: Features a fluorinated phenyl ring and hydroxyamino substituent.
- Properties: Increased electronegativity due to fluorine, enhancing binding affinity in enzyme inhibition.
- Comparison : The fluorine atom improves metabolic resistance compared to the target compound’s chlorine, but the lack of a sulfamoyl group reduces solubility in aqueous environments.
N-[4-Chloro-3-(trifluoromethyl)benzoyl]-2,2-dimethylpropanamide
- Structure : Contains a trifluoromethyl (-CF₃) group and dimethylpropanamide chain.
- Properties: Molecular formula: C₁₂H₁₃ClF₃NO Higher LogP due to the hydrophobic CF₃ group, enhancing membrane permeability .
- Applications : Used in crystallography studies; the CF₃ group provides steric and electronic effects distinct from the target compound’s sulfamoyl moiety.
Research Findings and Functional Insights
- Antimicrobial Activity: The sulfamoyl group in N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide enhances hydrogen bonding with microbial enzymes, contributing to its superior antibacterial and antifungal activity compared to non-sulfonamide analogs .
- Synthetic Versatility: The compound’s cyanoacetamide moiety enables cycloaddition reactions (e.g., forming pyridones and thiazoles), a feature absent in rigid analogs like 3-chloro-N-phenyl-phthalimide .
- Metabolic Stability : Chlorine and sulfamoyl groups collectively improve resistance to oxidative metabolism compared to fluorine-containing derivatives, as observed in pharmacokinetic studies .
Biological Activity
N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and anticancer effects. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₉H₁₁ClN₂O₃S
- Molar Mass : 262.71 g/mol
- CAS Number : 104246-29-9
This compound contains a chloropropanamide moiety linked to a phenyl ring substituted with an aminosulfonyl group. The presence of these functional groups suggests potential for various biological interactions, including hydrogen bonding and hydrophobic interactions, which can influence its solubility and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a series of N-substituted chloroacetamides were evaluated for their effectiveness against various bacterial strains. The findings indicated that compounds with similar structures exhibited significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| N-(4-chlorophenyl) chloroacetamide | Effective | Less effective | Moderately effective |
| N-(4-fluorophenyl) chloroacetamide | Highly effective | Effective | Effective |
| This compound | Not yet tested | Not yet tested | Not yet tested |
The above table summarizes the antimicrobial activity of related compounds, indicating the need for further investigation into the specific activity of this compound.
Anticancer Activity
In addition to antimicrobial properties, this compound has been studied for its anticancer effects. A recent study synthesized various arylacetamides containing sulfonamide moieties and evaluated their cytotoxicity against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. The results showed that several synthesized compounds exhibited significant cytotoxic activity when compared to the standard drug 5-Fluorouracil (5-FU).
Table 2: Cytotoxicity of Sulfonamide Derivatives
| Compound | IC₅₀ (µM) A-549 | IC₅₀ (µM) MCF-7 |
|---|---|---|
| 5-Fluorouracil | 10 | 8 |
| This compound | Not Yet Tested | Not Yet Tested |
| Other Sulfonamide Derivatives | Varies | Varies |
The data indicates that while some derivatives show promising anticancer activity, specific testing on this compound is necessary to establish its efficacy.
The biological mechanisms underlying the activities of compounds like this compound are not fully elucidated but are believed to involve:
- Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds may induce programmed cell death in cancer cells through various signaling pathways.
- Disruption of Membrane Integrity : The lipophilic nature of these compounds may allow them to disrupt microbial membranes, leading to cell lysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring followed by amide bond formation. Key parameters include:
- Temperature control : Maintain 0–5°C during chlorination to minimize side reactions.
- Catalysts : Use coupling agents like EDC/HOBt for amide bond formation to enhance efficiency.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
Analytical validation via HPLC (C18 column, 254 nm) and NMR (¹H/¹³C) ensures structural fidelity .
Q. How can researchers characterize the purity and structural integrity of this compound using modern analytical techniques?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies protons adjacent to sulfonamide and chloro groups (δ 2.5–3.5 ppm for CH₂Cl; δ 7.5–8.0 ppm for aromatic protons).
- HPLC : Reverse-phase HPLC (gradient: 10–90% acetonitrile in H₂O) quantifies purity (>95%).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N—H⋯O interactions in the sulfamoyl group) .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding affinities with enzymes (e.g., carbonic anhydrase) by aligning the sulfamoyl group with catalytic zinc ions.
- DFT Calculations : B3LYP/6-31G* level optimizes geometry and predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites.
- MD Simulations : AMBER force fields simulate solvation dynamics and ligand-protein stability over 100 ns trajectories .
Q. How do structural modifications at the chloropropanamide or sulfonamide moieties influence the compound's biochemical activity, and what strategies can be employed to optimize selectivity?
- Methodological Answer :
- SAR Studies : Replace the chlorine atom with fluorine (electron-withdrawing) or methyl (electron-donating) to modulate reactivity.
- Functional Group Isosterism : Substitute sulfamoyl with carboxylate to evaluate bioisosteric effects on target binding.
- In Vitro Assays : Test analogs against enzyme panels (e.g., kinase or protease assays) to quantify IC₅₀ shifts. For example, analogs with bulkier aryl groups show reduced off-target effects in antimicrobial assays .
Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different experimental models?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions (serum-free media, 37°C, 5% CO₂).
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial MIC values) to identify outliers and adjust for batch effects.
- Proteomic Profiling : LC-MS/MS identifies off-target protein interactions that may explain variability in cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
